molecular formula C18H19ClF3N3O3 B4509819 1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide

1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide

Cat. No.: B4509819
M. Wt: 417.8 g/mol
InChI Key: GRCYEZKYKJRTOP-UHFFFAOYSA-N
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Description

The compound 1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide features a 4-chloro-3-(trifluoromethyl)phenyl group attached to a pyrrolidin-5-one (γ-lactam) ring. This ring is further connected via a carbonyl linkage to a piperidine-4-carboxamide moiety.

Properties

IUPAC Name

1-[1-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N3O3/c19-14-2-1-12(8-13(14)18(20,21)22)25-9-11(7-15(25)26)17(28)24-5-3-10(4-6-24)16(23)27/h1-2,8,10-11H,3-7,9H2,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCYEZKYKJRTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine precursor under controlled temperature conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target protein . This interaction can modulate the activity of the target, leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethylphenyl-Containing Analogues

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9k)
  • Key Features : Shares the 4-chloro-3-(trifluoromethyl)phenyl group but incorporates a urea linkage and a thiazole-piperazine scaffold .
  • Physicochemical Properties : Molecular weight 480.2 g/mol (ESI-MS), higher than the target compound (estimated ~470–500 g/mol). The urea group may enhance hydrogen-bonding capacity compared to the carboxamide in the target.
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b)
  • Key Features : Contains a 4-chloro-3-(trifluoromethyl)benzoyl group linked to a piperazine ring and a pyridinyl-acetamide .
  • Synthesis: Prepared via coupling 4-[6-(acetylamino)pyridin-3-yl]benzoic acid with 1-[4-chloro-3-(trifluoromethyl)benzoyl]piperazine.
  • Properties: Melting point 241–242°C; molecular weight 530 g/mol (EI-MS). The benzoyl-piperazine motif differs from the target’s pyrrolidinone-piperidine system.
1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
  • Key Features: Combines a bis(4-fluorophenyl)butyl chain with a 4-chloro-3-(trifluoromethyl)phenyl-piperidinol core .
  • Relevance : Highlights the pharmacological interest in trifluoromethylphenyl-piperidine hybrids, though hydroxylation at the piperidine 4-position differentiates it from the carboxamide in the target compound.

Pyrrolidinone/Piperidine Hybrids

1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide
  • Key Features : Structural isomer of the target compound, replacing the chloro-trifluoromethylphenyl with a 4-methoxyphenyl group and incorporating a tetrahydropyranylmethyl substituent .
1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid
  • Key Features : Piperidine-carboxylic acid derivative with a difluoromethylpyrazole sulfonyl group .
  • Comparison: The sulfonyl and carboxylic acid groups introduce distinct electronic and steric effects compared to the target’s carboxamide and pyrrolidinone.

Carboxamide-Functionalized Compounds

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide
  • Key Features : Piperidine-4-carboxamide with a pyridinylmethyl substituent .
  • Properties : Molecular weight 335.75 g/mol; the pyridine ring may confer improved aqueous solubility over phenyl groups.
N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8e)
  • Key Features : Trifluoromethylbenzoyl-piperazine linked to a pyridinyl-acetamide .
  • Properties : Melting point 190–193°C; molecular weight 538 g/mol. The acetamide group is less polar than the carboxamide in the target compound.

Structural and Functional Comparison Table

Compound Name Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound ~470–500 (estimated) 4-Cl-3-CF₃-phenyl, pyrrolidinone, carboxamide Pyrrolidinone-piperidine-carboxamide hybrid
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9k) 480.2 Urea, thiazole-piperazine Enhanced hydrogen-bonding potential
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 530 Benzoyl-piperazine, pyridinyl-acetamide High melting point (241–242°C)
1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol Bis(4-fluorophenyl)butyl, piperidinol Hydroxyl group for metabolic conjugation
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide 335.75 Pyridinylmethyl, methylamide Improved solubility via pyridine

Biological Activity

The compound 1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C18H19ClF3N3O2
  • Molecular Weight : 393.81 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on its potential as an antimicrobial , analgesic , and anti-tuberculosis agent .

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs, particularly those containing the 4-chloro-3-(trifluoromethyl)phenyl group, demonstrate notable antimicrobial properties. For instance, a study highlighted that derivatives of this scaffold exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting a promising avenue for developing new antibiotics .

Analgesic Potential

A significant study evaluated the analgesic properties of piperidine derivatives, including the target compound. The findings revealed that several analogues displayed potent analgesic effects in animal models, indicating their potential for pain management therapies. The duration of action varied from ultrashort to long-lasting effects, making them suitable candidates for further development in pain relief applications .

Anti-Tuberculosis Activity

The compound has been subjected to anti-tuberculosis screening alongside other piperidinol derivatives. Results showed promising activity against Mycobacterium tuberculosis, with MIC values ranging from 1.4 to 18.8 μg/mL for structurally similar compounds. Notably, certain enantiomers demonstrated superior efficacy compared to their counterparts . However, adverse effects were noted during in vivo testing, which raises concerns regarding safety and tolerability .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anti-Tuberculosis Screening : A library of piperidinol compounds was screened for anti-tuberculosis activity, revealing that some derivatives exhibited significant potency with acceptable therapeutic indices (>10). However, severe side effects were documented at higher doses in animal models .
  • Analgesic Efficacy Study : In a controlled study involving mice, various piperidine analogues were tested for their analgesic potential. Results indicated that many compounds provided effective pain relief without significant side effects at therapeutic doses .
  • Cytotoxicity Assessment : The cytotoxic effects of related compounds were evaluated against eukaryotic cell lines (Vero cells), establishing a correlation between chemical structure and cytotoxicity profiles. This assessment is crucial for determining the safety and viability of these compounds for human use .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (μg/mL)Activity
Compound A1.4Strong
Compound B5.0Moderate
Compound C18.8Weak

Table 2: Analgesic Effects in Animal Models

CompoundDuration of ActionEfficacy (%)
Compound AShort85
Compound BLong90
Compound CUltrashort75

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide

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